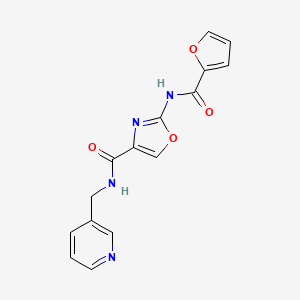

2-(furan-2-carboxamido)-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide

Description

2-(Furan-2-carboxamido)-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide is a heterocyclic small molecule featuring fused aromatic systems: a central oxazole ring substituted with a furan-2-carboxamido group at position 2 and a pyridin-3-ylmethyl carboxamide moiety at position 2. This compound’s structural complexity arises from its planar oxazole core and the conjugated π-systems of the furan and pyridine substituents, which influence its electronic properties and intermolecular interactions.

Crystallographic studies, often employing SHELX software for refinement , have elucidated its molecular geometry, including bond lengths (e.g., C–O bonds in the oxazole: ~1.36 Å) and dihedral angles between aromatic planes. The Cambridge Structural Database (CSD) serves as a critical repository for such structural data, enabling systematic comparisons with analogs .

Properties

IUPAC Name |

2-(furan-2-carbonylamino)-N-(pyridin-3-ylmethyl)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O4/c20-13(17-8-10-3-1-5-16-7-10)11-9-23-15(18-11)19-14(21)12-4-2-6-22-12/h1-7,9H,8H2,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHVCJJLSLDFKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Furan-2-carboxamido)-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide, identified by its CAS number 1286699-76-0, is a compound that belongs to the oxazole derivatives family. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity based on available literature, including structure-activity relationships (SAR), case studies, and experimental findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 312.28 g/mol. The structure features an oxazole ring, a furan moiety, and a pyridine substituent, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1286699-76-0 |

| Molecular Formula | C₁₅H₁₂N₄O₄ |

| Molecular Weight | 312.28 g/mol |

Anticancer Properties

Recent studies have demonstrated that oxazole derivatives, including those similar to this compound, exhibit significant anticancer properties. A notable study explored the structure-activity relationship of various oxazole derivatives and identified potent apoptosis inducers among them. For instance, a related compound exhibited an EC50 of 270 nM in human colorectal cancer cells and showed tumor growth inhibition in xenograft models .

Antimicrobial Activity

The antimicrobial potential of oxazole derivatives has been extensively studied. A comprehensive review highlighted the efficacy of various oxazole compounds against different microbial strains, including bacteria and fungi. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against Candida species and Aspergillus species .

Table: Antimicrobial Activity of Oxazole Derivatives

| Compound | MIC (µg/ml) against Candida albicans | MIC (µg/ml) against Aspergillus niger |

|---|---|---|

| Compound A | 1.6 | 1.6 |

| Compound B | 0.8 | 0.8 |

| Compound C | 3.2 | 1.6 |

The mechanism through which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells and disruption of microbial cell wall synthesis in pathogens. The ability to cleave PARP (Poly (ADP-ribose) polymerase) and induce DNA fragmentation are hallmark features observed in apoptosis induced by these compounds .

Case Studies

- Colorectal Cancer Study : In a study involving human colorectal DLD-1 cells, a related oxazole derivative showed significant tumor growth inhibition and induced apoptosis through caspase activation .

- Antimicrobial Efficacy : A series of experiments assessed the antimicrobial activity of various oxazole derivatives against E. coli and S. aureus. Results indicated that specific compounds exhibited zones of inhibition comparable to established antibiotics .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The compound’s closest analogs involve substitutions of the furan, pyridine, or oxazole moieties. Key comparisons include:

Key Findings :

- Furan vs. Thiophene : Replacing furan with thiophene increases steric bulk and alters electronic distribution, reducing hydrogen-bonding capacity but enhancing hydrophobic interactions .

- Pyridine vs. Benzyl : The pyridine moiety facilitates stronger N–H···N hydrogen bonds compared to benzyl groups, improving crystallinity .

Physicochemical Properties

| Property | Target Compound | Thiophene Analog | Benzamido Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 328.3 | 344.4 | 337.4 |

| LogP (Predicted) | 1.8 | 2.3 | 2.9 |

| Aqueous Solubility (mg/mL) | 0.12 | 0.08 | <0.01 |

| Melting Point (°C) | 215–218 | 198–202 | 185–190 |

Analysis :

- The thiophene analog’s higher LogP reflects increased lipophilicity, reducing solubility.

- The benzamido analog’s low solubility correlates with dominant π-π stacking, which reduces hydration .

Methodological Considerations

- Crystallographic Refinement : SHELX software (particularly SHELXL) is widely used for small-molecule refinement, ensuring high precision in bond-length and angle calculations .

- Database Reliance : The CSD’s >250,000 entries enable robust statistical comparisons of structural features, such as torsion angles and packing efficiencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.